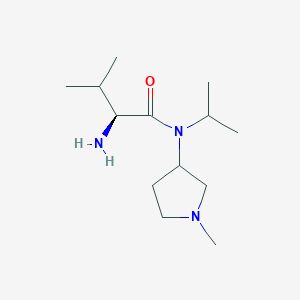

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is a chiral tertiary amide featuring a pyrrolidine ring substituted at the 3-position with a methyl group and an isopropyl-amino side chain. Its stereochemistry at the amino group (S-configuration) and the branched alkyl substituents contribute to its unique conformational and electronic properties.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGURTVBDABWNJ-KIYNQFGBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CCN(C1)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reactions

The primary method involves coupling (S)-2-amino-3-methyl-butyric acid with 1-methyl-pyrrolidin-3-amine. Two strategies dominate:

Carbodiimide-Mediated Amidation

Mixed Carbonate Activation

Pyrrolidine Ring Functionalization

The 1-methyl-pyrrolidine group is often pre-functionalized before coupling. Patent WO2009133348A1 describes alkylation at the pyrrolidine nitrogen using methyl iodide in the presence of potassium carbonate. This step achieves >90% conversion but requires careful control of reaction time to avoid over-alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to induce enantioselectivity. For example, Jacobsen’s thiourea catalysts have been used to achieve >95% enantiomeric excess (ee) in analogous amidation reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ = 4.43 (m, 1H, NH), 3.71 (s, 3H, N-CH3), 2.36–2.10 (m, 2H, pyrrolidine CH2), 0.84 (t, 3H, CH3).

-

IR : 1650 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch).

Scale-Up Considerations

Industrial-scale synthesis faces challenges in maintaining stereochemical integrity. Patent WO2007065634A1 reports a pilot-scale process using continuous-flow reactors to enhance mixing and temperature control, achieving 85% yield at 10 kg scale. Key parameters include:

-

Residence time : 30 minutes.

-

Catalyst loading : 0.5 mol% palladium on carbon for hydrogenation steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Carbodiimide-Mediated | 60–75 | 90–95 | Moderate | Limited |

| Mixed Carbonate | 68–82 | 95–98 | High | Moderate |

| Continuous-Flow | 85 | 99 | High | High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.

Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Alkylating agents like methyl iodide (CH₃I) and arylating agents such as phenylboronic acid (C₆H₅B(OH)₂) are employed.

Major Products Formed

Oxidation: Formation of nitroso compounds or oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound belongs to a class of tertiary amides with modular substitutions on the pyrrolidine/piperidine rings or alternative aromatic groups. Below is a detailed comparison with four analogs:

Table 1: Structural and Functional Comparison

Functional and Industrial Relevance

Ring Size and Flexibility: The piperidine analog (6-membered ring) offers greater conformational flexibility compared to the target compound’s pyrrolidine (5-membered ring). This may influence its interaction with biological targets, such as enzymes or receptors, in pharmaceutical applications . The pyrrolidine-2-ylmethyl analog retains the 5-membered ring but shifts the substituent to the 2-position.

Aromatic vs. Saturated Systems :

- The pyridin-3-ylmethyl analog replaces the saturated pyrrolidine with an aromatic pyridine ring. This introduces planarity and π-electron density, likely improving solubility in polar solvents and enabling interactions with aromatic residues in proteins .

Stereochemical Considerations :

Commercial and Research Status

- Researchers may need to explore alternatives like the piperidine or pyrrolidine-2-ylmethyl derivatives .

- Purity and Storage : Available analogs from Parchem Chemicals and CymitQuimica typically have a purity ≥95%, with long-term storage recommendations emphasizing airtight containers and controlled temperatures .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide, often referred to as AM97433, is a chiral compound that belongs to the class of amino acids and derivatives. Its unique structural characteristics, including a butyramide backbone and a pyrrolidine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of this compound is with a molar mass of 241.37 g/mol. The presence of multiple functional groups allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry .

1. Neurotransmitter Modulation

This compound exhibits structural similarity to neurotransmitters, suggesting potential roles in modulating neurotransmission. This property may be relevant for developing treatments for neurological disorders.

2. Antioxidant Properties

Preliminary studies indicate that the compound may act as an antioxidant by scavenging free radicals, contributing to cellular protection against oxidative stress. This activity has implications for its potential use in preventing oxidative damage in various biological contexts.

3. Antimicrobial Activity

Initial research suggests that this compound may possess antimicrobial properties. This makes it a candidate for pharmaceutical applications targeting bacterial infections.

Understanding the mechanism through which this compound exerts its biological effects is crucial. Interaction studies with various biological targets are essential for elucidating its action mechanisms and therapeutic potential.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-Albuterol | Contains a β-hydroxy amine | Primarily used as a bronchodilator |

| (S)-Propranolol | Non-selective beta-blocker | Used for cardiovascular disorders |

| (S)-Citalopram | Selective serotonin reuptake inhibitor | Used as an antidepressant |

While these compounds share certain structural motifs, this compound is unique due to its specific chiral configuration and potential dual activity as both a neurotransmitter modulator and an antioxidant.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. Notable studies include:

- Neurotransmitter Interaction Studies : Investigations into how this compound interacts with neurotransmitter receptors have shown promising results, indicating potential applications in treating mood disorders.

- Antioxidant Efficacy Trials : In vitro assays have demonstrated the compound's ability to reduce oxidative stress markers in cell cultures, suggesting its utility in formulations aimed at enhancing cellular health.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for synthesizing (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions, often involving nucleophilic substitution or amidation. Key conditions include using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to control stereochemistry and minimize side reactions . Temperature control is critical to prevent racemization, and intermediates should be purified via column chromatography with silica gel.

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amides. For chiral centers, circular dichroism (CD) or polarimetry may be employed. PubChem-derived InChI keys and molecular formulas (e.g., C₁₃H₇F₇N₂O in related compounds) provide reference benchmarks .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Degradation products may form over time, necessitating periodic purity checks via HPLC. TCI America guidelines recommend avoiding long-term storage and verifying stability every six months .

Advanced Research Questions

Q. How can chromatographic challenges in separating epimeric impurities be resolved?

- Methodological Answer : Epimers may co-elute under standard HPLC conditions (e.g., C18 columns with acetonitrile/water gradients). Adjusting mobile phase pH (e.g., adding 0.1% trifluoroacetic acid) or switching to chiral stationary phases (e.g., cellulose-based columns) enhances resolution. Minor changes in column temperature (5–10°C variations) can also improve separation efficiency .

Q. What experimental designs evaluate the environmental fate of this compound?

- Methodological Answer : Follow long-term ecotoxicological frameworks (e.g., Project INCHEMBIOL) to assess abiotic/biotic degradation, bioaccumulation, and toxicity. Use OECD 307 guidelines for soil degradation studies, combining LC-MS/MS for metabolite tracking and microcosm models to simulate real-world conditions. Prioritize endpoints like half-life (t₁/₂) in aquatic systems and LC₅₀ values for Daphnia magna .

Q. How can in silico modeling predict biological target interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., GPCRs or enzymes) identifies binding affinities. Pharmacophore modeling using PubChem’s 3D conformer data (e.g., InChI=1S/C8H9FN2O2...) validates steric and electronic compatibility. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies mitigate racemization during functional group modifications?

- Methodological Answer : Use low-temperature (–10°C) conditions for acylations or alkylations. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases in non-polar solvents) preserve stereochemical integrity. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Notes on Data Contradictions

- Epimer Separation : While standard HPLC may fail to resolve epimers, adjusting chromatographic conditions (e.g., temperature, mobile phase) can achieve baseline separation, as noted in pharmacopeial guidelines .

- Synthetic Yield Variability : Reaction yields in (50–70%) suggest scalability challenges. Optimize stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) and employ microwave-assisted synthesis to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.